Cas no 5090-87-9 (3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione)

3,6,9-Trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione is a polycyclic organic compound featuring a fused chromene-dione structure. Its rigid aromatic framework and electron-deficient quinoid moiety make it a valuable intermediate in synthetic chemistry, particularly for constructing complex heterocyclic systems. The methyl substituents enhance solubility in organic solvents while maintaining thermal stability. This compound exhibits potential utility in materials science, such as organic semiconductors or photochromic materials, due to its conjugated system and redox-active dione group. Its well-defined structure allows for precise functionalization, enabling tailored modifications for specific applications. Careful handling is recommended due to potential reactivity of the quinone moiety under reducing conditions.
3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione structure
5090-87-9 structure
Product Name:3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione
CAS No:5090-87-9
MF:C15H14O3
MW:242.269864559174
CID:1569859
PubChem ID:94303
Update Time:2025-09-28

3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione Chemical and Physical Properties

Names and Identifiers

    • 3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione
    • Naphtho(1,8-bc)pyran-7,8-dione, 2,3-dihydro-3,6,9-trimethyl-
    • naphtho[1,8-bc]pyran-7,8-dione, 2,3-dihydro-3,6,9-trimethyl-
    • 2,3-Dihydro-3,6,9-trimethylnaphtho[1,8-bc]pyran-7,8-dione
    • Mansonone E
    • SYWTYRLIJCHSLJ-UHFFFAOYSA-N
    • BDBM50493328
    • 3,6,9-Trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione #
    • SCHEMBL7755715
    • CHEMBL362672
    • 4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione
    • 3,6,9-Trimethyl-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione
    • DTXSID40965144
    • 5090-87-9
    • Inchi: 1S/C15H14O3/c1-7-4-5-10-8(2)6-18-15-9(3)13(16)14(17)11(7)12(10)15/h4-5,8H,6H2,1-3H3
    • InChI Key: SYWTYRLIJCHSLJ-UHFFFAOYSA-N
    • SMILES: O1C2=C(C)C(C(C3=C(C)C=CC(=C23)C(C)C1)=O)=O

Computed Properties

  • Exact Mass: 242.09432
  • Monoisotopic Mass: 242.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37

3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione Pricemore >>

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3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione Related Literature

Additional information on 3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione

Recent Advances in the Study of 3,6,9-Trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione (CAS: 5090-87-9)

3,6,9-Trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione (CAS: 5090-87-9) is a synthetic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, biological activities, and mechanisms of action, providing new insights into its pharmacological potential.

The compound belongs to the class of benzo[de]chromene derivatives, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The presence of the dione moiety in its structure suggests potential redox activity, making it a candidate for further investigation in oxidative stress-related diseases. Recent synthetic approaches have optimized the yield and purity of 3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione, facilitating its use in biological studies.

In vitro studies have demonstrated that 3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione exhibits promising cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Mechanistic investigations reveal that the compound induces apoptosis through the activation of intrinsic pathways, involving mitochondrial membrane depolarization and caspase-3 activation. Additionally, its ability to modulate reactive oxygen species (ROS) levels suggests a dual role in both pro-oxidant and antioxidant activities, depending on the cellular context.

Further research has explored the compound's potential as an anti-inflammatory agent. In animal models of inflammation, 3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are attributed to its inhibition of NF-κB signaling, a key pathway in inflammatory responses. Such findings highlight its potential for development as a therapeutic agent for chronic inflammatory diseases.

Despite these promising results, challenges remain in the clinical translation of 3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Recent advancements in drug delivery systems, including nanoparticle-based formulations, may offer solutions to these challenges, enhancing the compound's therapeutic efficacy and safety profile.

In conclusion, 3,6,9-trimethyl-2,3-dihydrobenzo[de]chromene-7,8-dione (CAS: 5090-87-9) represents a promising candidate for drug development, with demonstrated biological activities in cancer and inflammation. Ongoing research aims to elucidate its full pharmacological potential and overcome existing limitations, paving the way for its future application in medicine.

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